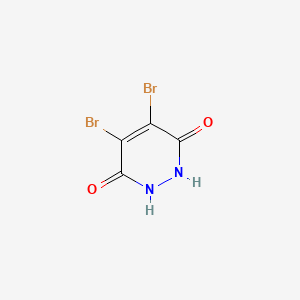

4,5-Dibromo-1,2-dihydropyridazine-3,6-dione

Description

Properties

IUPAC Name |

4,5-dibromo-1,2-dihydropyridazine-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2N2O2/c5-1-2(6)4(10)8-7-3(1)9/h(H,7,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVLSYPAEWSTJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)NNC1=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289831 | |

| Record name | 4,5-dibromo-1,2-dihydropyridazine-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6958-60-7 | |

| Record name | NSC64853 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dibromo-1,2-dihydropyridazine-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-1,2-dihydropyridazine-3,6-dione typically involves the bromination of 1,2-dihydropyridazine-3,6-dione. One common method includes the reaction of 1,2-dihydropyridazine-3,6-dione with bromine in an appropriate solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to control the addition of bromine and maintain consistent reaction temperatures. The use of catalysts and advanced purification techniques can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing carbonyl groups at positions 3 and 6 activate the bromine atoms at positions 4 and 5 for nucleophilic displacement. Common nucleophiles include thiols, amines, and alkoxides:

Thiol Substitution

Reaction with thiophenols or alkanethiols yields bis-thioether derivatives. For example:

-

Reagents : 4-Aminothiophenol, triethylamine (NEt₃)

-

Conditions : CH₂Cl₂, 21°C, 2–72 hours

-

Product : 4,5-Bis((4-aminophenyl)thio)-1,2-dihydropyridazine-3,6-dione

Amine Substitution

Primary amines displace bromine to form bis-aminated derivatives:

-

Reagents : Benzylamine, K₂CO₃

-

Conditions : Acetonitrile, reflux

-

Product : 4,5-Diamino-1,2-dihydropyridazine-3,6-dione

-

Yield : Not explicitly reported, but analogous reactions show moderate efficiency .

Suzuki-Miyaura Cross-Coupling

The bromine atoms participate in palladium-catalyzed coupling with aryl boronic acids, enabling biaryl synthesis:

-

Catalyst : Pd(PPh₃)₄

-

Base : Na₂CO₃

-

Conditions : Dioxane/H₂O, 80°C

-

Product : 4,5-Diaryl-1,2-dihydropyridazine-3,6-dione

Ring Contraction Reactions

Under strong basic conditions (e.g., KNH₂ in liquid ammonia), the pyridazine ring undergoes contraction to form pyrazole derivatives:

-

Reagents : Potassium amide (KNH₂)

-

Conditions : Liquid NH₃, −33°C

-

Product : 3-Hydroxy-1-phenylpyrazole-5-carboxylic acid (hypothetical pathway)

-

Mechanism : Postulated via 4,5-didehydropyridazine intermediates .

Functionalization via Alkylation

The NH groups in the dihydropyridazine ring undergo alkylation with dihaloalkanes:

-

Reagents : 1,4-Dibromobutane, K₂CO₃

-

Conditions : Acetonitrile, reflux

-

Product : N,N′-Dialkylated derivatives (e.g., 1,2-diethyl-4,5-dibromo-1,2-dihydropyridazine-3,6-dione)

Reductive Dehalogenation

Zinc in acetic acid reduces the dibromo compound to the parent dihydropyridazine-dione:

-

Reagents : Zn, AcOH

-

Conditions : Reflux, 2 hours

-

Product : 1,2-Dihydropyridazine-3,6-dione

Mechanistic Insights

Scientific Research Applications

Bioconjugation in Protein Chemistry

DBPD has been effectively utilized in the field of protein chemistry for the reversible modification of proteins through disulfide bridging. The compound acts as a reagent that can selectively modify free cysteine residues in proteins, enabling researchers to create stable bioconjugates. This process is particularly significant for developing therapeutic proteins and antibodies.

Case Study: Bridging Somatostatin

One notable application involved using DBPD to bridge the disulfide bond of the peptide hormone somatostatin. The treatment of somatostatin with tris(2-carboxyethyl)phosphine (TCEP) followed by DBPD resulted in a successful modification that was reversible upon treatment with a thiol like β-mercaptoethanol (BME). This reversible modification is crucial for applications where controlled release of the active form of the peptide is desired .

Drug Development and Targeted Therapy

The structural versatility of DBPD allows it to serve as a scaffold for developing small molecule-drug conjugates (SMDCs). By incorporating various functional groups onto the pyridazinedione core, researchers can tailor these compounds for specific therapeutic applications, particularly in cancer therapy.

Case Study: Cancer Therapeutics

Research has demonstrated that DBPD-based scaffolds can facilitate the attachment of cytotoxic drugs and targeting ligands within a single molecule. This capability is beneficial for creating targeted therapies that enhance drug delivery specifically to cancer cells while minimizing systemic toxicity. For instance, studies have shown that SMDCs utilizing DBPD can effectively deliver cytotoxic agents directly to tumor sites, improving therapeutic efficacy .

Chemical Biology Applications

In chemical biology, DBPD's ability to mediate site-selective protein modifications is leveraged for studying protein interactions and functions. The compound's hydrolytic stability makes it an ideal candidate for creating bioconjugates that can withstand physiological conditions while allowing for functional studies.

Case Study: Protein Interaction Studies

DBPD has been used to investigate protein-protein interactions by modifying specific residues within proteins. This approach enables researchers to explore how changes at particular sites affect overall protein function and interaction dynamics, providing insights into cellular mechanisms and pathways .

Mechanism of Action

The mechanism of action of 4,5-Dibromo-1,2-dihydropyridazine-3,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and keto groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Research Findings and Trends

Substituent Impact :

Bromine and chlorine at C4 enhance electrophilicity, facilitating cross-coupling reactions, while bulky N-substituents (e.g., propynyl) improve solubility for bioconjugation .- Antimicrobial Potential: Thiazolyl-pyridazinediones demonstrate broad-spectrum activity, with molecular docking studies revealing strong binding to bacterial DNA gyrase .

Agricultural vs. Pharmaceutical Use : Maleic hydrazide’s role in agriculture contrasts with brominated analogs’ pharmaceutical applications, underscoring substituent-driven functional diversification .

Biological Activity

4,5-Dibromo-1,2-dihydropyridazine-3,6-dione is a heterocyclic compound with the molecular formula C4H2Br2N2O2. This compound has garnered attention in the scientific community due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

- Molecular Formula : C4H2Br2N2O2

- Average Mass : 269.88 g/mol

- Monoisotopic Mass : 267.848303 g/mol

The structure of this compound features a pyridazine ring with two bromine substituents and two carbonyl groups, which may contribute to its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives of pyridazine have been shown to possess antibacterial and antifungal properties. In a study evaluating various dibromopyridazinediones, it was found that these compounds can inhibit the growth of certain pathogenic microorganisms .

Antitumor Activity

Recent investigations into the antitumor potential of dibromopyridazinediones have revealed promising results. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the disruption of cellular signaling pathways . For instance, a related compound exhibited significant cytotoxic effects against ovarian cancer cells in combination with standard chemotherapy agents .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in cellular proliferation.

- Induction of Apoptosis : They can trigger apoptotic pathways in cancer cells.

- Disruption of Cellular Signaling : These compounds may interfere with growth factor signaling pathways critical for tumor growth and survival .

Study on Antitumor Activity

A notable study focused on the antitumor effects of dibromopyridazinediones demonstrated that these compounds could significantly reduce tumor size in animal models. The study reported a reduction in tumor volume by up to 50% when administered alongside conventional chemotherapy . The mechanism was linked to increased apoptosis rates and decreased proliferation markers in treated tumors.

Antimicrobial Efficacy

Another case study evaluated the antimicrobial efficacy of dibromopyridazinediones against various bacterial strains. The results indicated that these compounds showed a minimum inhibitory concentration (MIC) as low as 10 µg/mL against resistant strains of Staphylococcus aureus . This suggests their potential as lead compounds for developing new antimicrobial agents.

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,5-Dibromo-1,2-dihydropyridazine-3,6-dione, and how can their efficiency be optimized experimentally?

- Methodological Answer : Use factorial design to systematically vary reaction parameters (e.g., temperature, solvent polarity, stoichiometry) and identify optimal conditions. For example, a 2³ factorial design can test interactions between bromination time, reagent concentration, and catalyst loading, reducing trial-and-error experimentation . Statistical tools like ANOVA can validate significance of variables.

Q. Which spectroscopic techniques are critical for characterizing structural purity and electronic properties of this compound?

- Methodological Answer : Combine NMR (¹H/¹³C, 2D-COSY) for backbone analysis, FT-IR for functional group validation, and UV-Vis for π-conjugation studies. Cross-reference computational predictions (e.g., DFT-calculated IR spectra) with experimental data to resolve ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental reactivity data (e.g., unexpected regioselectivity in substitution reactions)?

- Methodological Answer : Apply density functional theory (DFT) to model transition states and compare activation energies for competing pathways. For instance, discrepancies in bromination positions can be analyzed via Mulliken charges or Fukui indices to predict electrophilic sites. Validate with kinetic isotope effect (KIE) experiments .

Q. What strategies are effective for designing reactors to scale up synthesis while minimizing decomposition of thermally unstable intermediates?

- Methodological Answer : Use microreactor systems with precise temperature control and rapid mixing to reduce residence time. Computational fluid dynamics (CFD) simulations can optimize flow rates and reactor geometry. Classify under CRDC subclass RDF2050112 (Reaction fundamentals and reactor design) .

Q. How do environmental factors (pH, light) influence the degradation pathways of this compound, and how can stability studies be structured?

- Methodological Answer : Conduct accelerated stability testing under ICH guidelines: vary pH (1–13), UV exposure (254 nm), and temperature (40–80°C). Use HPLC-MS to track degradation products and derive rate constants via Arrhenius plots. Apply response surface methodology to model multifactorial interactions .

Q. What interdisciplinary approaches are recommended for elucidating its role in radical-mediated reactions?

- Methodological Answer : Integrate EPR spectroscopy to detect radical intermediates and kinetic profiling to distinguish chain-propagation vs. termination steps. Pair with computational studies (CASSCF) to map spin densities and validate mechanistic hypotheses .

Data Contradiction and Theoretical Frameworks

Q. How should researchers address conflicting reports on the compound’s cytotoxicity in eukaryotic vs. prokaryotic systems?

- Methodological Answer : Perform dose-response assays across cell lines (e.g., HEK293 vs. E. coli) with standardized protocols. Use toxicogenomic profiling (RNA-seq) to identify species-specific pathways. Triangulate findings with molecular docking to assess binding affinities for conserved vs. unique targets .

Q. What theoretical frameworks guide the interpretation of its supramolecular assembly behavior in polar solvents?

- Methodological Answer : Apply molecular dynamics (MD) simulations with explicit solvent models to analyze hydrogen-bonding networks. Compare with SAXS/WAXS data to correlate predicted vs. observed lattice parameters. Theoretical models should align with CRDC subclass RDF2050103 (Chemical engineering design) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.